7-iodo-1,6-dimethylindazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10IN3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
7-iodo-1,6-dimethylindazol-3-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)13(2)12-9(6)11/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
ZQMGBTXNMKPCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NN2C)N)I |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformational Chemistry of 7 Iodo 1,6 Dimethylindazol 3 Amine
Transformations Involving the C-7 Iodo Substituent
The carbon-iodine bond at the C-7 position is the most versatile reactive site for carbon-carbon and carbon-heteroatom bond formation. The strength of this bond and the accessibility of the C-7 position make it an ideal substrate for a range of modern catalytic and substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)
While specific literature on the cross-coupling reactions of 7-iodo-1,6-dimethylindazol-3-amine is not extensively available, the reactivity of aryl iodides in general, and iodoindazoles in particular, allows for a strong inferential understanding of its potential.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids or their esters. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids. The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate. The reaction conditions would likely be tailored to accommodate the specific coupling partners.
Table 1: Postulated Suzuki-Miyaura Reaction of this compound
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1,6-Dimethyl-7-phenylindazol-3-amine |
| 2 | Pyridine-3-boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 1,6-Dimethyl-7-(pyridin-3-yl)indazol-3-amine |
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another highly probable transformation for this compound. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine. This would allow for the introduction of various alkynyl moieties at the C-7 position, significantly expanding the molecular diversity accessible from this starting material.
Table 2: Postulated Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1,6-Dimethyl-7-(phenylethynyl)indazol-3-amine |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 1,6-Dimethyl-7-((trimethylsilyl)ethynyl)indazol-3-amine |
Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, represents another viable strategy for the functionalization of the C-7 position. This method is particularly useful for introducing alkyl or other functionalized groups that may not be readily accessible through other cross-coupling methods.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The direct displacement of the C-7 iodo group via a nucleophilic aromatic substitution (SNAr) mechanism is expected to be challenging under standard conditions. The indazole ring is relatively electron-rich, especially with the presence of the 3-amino group, which disfavors the formation of the Meisenheimer complex intermediate required for SNAr. However, under forcing conditions or with highly activated nucleophiles, this transformation might be achievable. The use of copper or other transition metal catalysts could also facilitate such substitutions.
Other Halogen-Mediated Functionalizations
The C-7 iodo substituent can also be a precursor for other functionalities through halogen-metal exchange followed by trapping with an electrophile. For instance, treatment with an organolithium reagent like n-butyllithium at low temperatures would likely generate the 7-lithio-1,6-dimethylindazol-3-amine intermediate. This highly reactive species could then be quenched with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce a wide array of functional groups at the C-7 position.
Chemical Derivatization of the 3-Amino Group
The 3-amino group is a key site for further functionalization, allowing for the modulation of the compound's properties through the formation of amides, sulfonamides, and other derivatives.
Amidation and Sulfonylation Reactions
Amidation: The primary amine at the C-3 position is expected to readily undergo acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. These reactions would typically proceed under standard conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct.
Table 3: Postulated Amidation and Sulfonylation of this compound
| Entry | Reagent | Base | Solvent | Product |
| 1 | Acetyl chloride | Et₃N | CH₂Cl₂ | N-(7-Iodo-1,6-dimethylindazol-3-yl)acetamide |
| 2 | Benzoic anhydride | Pyridine | THF | N-(7-Iodo-1,6-dimethylindazol-3-yl)benzamide |
| 3 | Methanesulfonyl chloride | Et₃N | CH₂Cl₂ | N-(7-Iodo-1,6-dimethylindazol-3-yl)methanesulfonamide |
| 4 | Benzenesulfonyl chloride | Pyridine | Dioxane | N-(7-Iodo-1,6-dimethylindazol-3-yl)benzenesulfonamide |
Sulfonylation: Similarly, the 3-amino group can be readily converted to the corresponding sulfonamide by reaction with a sulfonyl chloride. This reaction is also typically carried out in the presence of a base. The resulting sulfonamides are often more stable and can impart different physicochemical properties to the parent molecule compared to their amide counterparts.
Condensation and Annulation Reactions Leading to Fused Heterocycles (e.g., pyrimido[1,2-b]indazoles)
The synthesis of fused heterocyclic systems, particularly pyrimido[1,2-b]indazoles, from 3-aminoindazoles is a well-established area of research. These reactions typically involve the condensation of the 3-aminoindazole with a suitable partner containing two electrophilic centers, which can be a 1,3-dicarbonyl compound or its synthetic equivalent. A common strategy is the multicomponent reaction, which allows for the construction of complex molecules in a single step.
One notable method is the [3+2+1] three-component cyclization of 3-aminoindazoles, ketones, and a one-carbon synthon like N,N-dimethylaminoethanol, which serves as a source for a methine bridge. rsc.orgevitachem.com This reaction, often catalyzed by Lewis acids such as iron(III) chloride, proceeds to form 2-mono- or 2,3-disubstituted pyrimido[1,2-b]indazoles. The reaction generally shows good tolerance for both aromatic and aliphatic ketones and various substitution patterns on the indazole ring. evitachem.com
Another approach involves an oxidant-controlled divergent synthesis where a pyrrolidone-fused pyrimido[1,2-b]indazole skeleton is formed through the selective cyclization of an in situ generated enone intermediate with a 1H-indazol-3-amine. rsc.org This one-pot, metal-free process results in the formation of multiple new bonds and a tetrasubstituted carbon stereocenter. rsc.org
Reactivity of the N-1 and C-6 Methyl Groups in Selective Transformations
For the N-1 methyl group, transformations would likely involve reactions that target the nitrogen atom or proceed via intermediates that involve the entire aromatic system. The C-6 methyl group, being attached to the benzene (B151609) portion of the indazole ring, might undergo reactions typical of benzylic methyl groups, such as free-radical halogenation or oxidation under specific conditions. However, without experimental data, any discussion of the selective reactivity of these groups on this compound remains speculative.
Regiochemical and Stereochemical Considerations in Reactions of this compound
Discussions on regiochemistry and stereochemistry are intrinsically linked to specific reactions. As no detailed reaction data for this compound is available, a specific analysis of regiochemical and stereochemical outcomes is not possible.
In the context of the previously mentioned pyrimido[1,2-b]indazole synthesis, the regioselectivity is generally controlled by the nature of the reactants. For instance, in the reaction of a 3-aminoindazole with an unsymmetrical 1,3-dicarbonyl compound, the initial condensation can occur at either of the two carbonyl groups, potentially leading to two different regioisomers. The substitution pattern on the 3-aminoindazole can influence this selectivity.
Stereochemical considerations would become important if the reaction creates new chiral centers. For example, in the synthesis of pyrrolidone-fused pyrimido[1,2-b]indazoles, a new tetrasubstituted carbon stereocenter is formed. rsc.org The stereochemical control of such reactions is a critical aspect of the synthesis.
Investigation of Reaction Mechanisms through Advanced Chemical Probes
There are no published studies that employ advanced chemical probes to investigate the reaction mechanisms of this compound. Mechanistic studies on the synthesis of pyrimido[1,2-b]indazoles from general 3-aminoindazoles suggest plausible pathways. For the [3+2+1] cyclization, a proposed mechanism involves the initial formation of an enamine from the ketone, followed by a series of condensation and cyclization steps. evitachem.com
Advanced techniques such as isotopic labeling, in-situ spectroscopic monitoring (e.g., NMR, IR), and computational studies (e.g., DFT calculations) are powerful tools for elucidating reaction mechanisms. Such studies could provide valuable insights into the role of the iodo and methyl substituents in the reactivity of this compound, but this research has yet to be reported.
Advanced Computational and Theoretical Investigations of 7 Iodo 1,6 Dimethylindazol 3 Amine
Quantum Chemical Modeling and Density Functional Theory (DFT) Studies
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the properties of molecules at the electronic level. These methods would provide fundamental insights into the structure, stability, and reactivity of 7-iodo-1,6-dimethylindazol-3-amine.
Geometric Optimization and Conformational Analysis
A foundational step in any computational study is the determination of the most stable three-dimensional structure of the molecule. Geometric optimization calculations would be performed to locate the minimum energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.
Conformational analysis would also be crucial, especially concerning the rotation of the methyl groups and the amine substituent. By mapping the potential energy surface as a function of key dihedral angles, researchers could identify various local energy minima and the energy barriers between them. This information is vital for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-I | Data not available |
| Bond Length | N-N (indazole) | Data not available |
| Bond Length | C-NH2 | Data not available |
| Bond Angle | C-N-C (indazole) | Data not available |
| Dihedral Angle | C-C-N-H (amine) | Data not available |
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)
Understanding the electronic structure is key to predicting a molecule's chemical behavior. DFT calculations would be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Analysis of the molecular orbitals themselves would reveal the distribution of electron density. The HOMO typically indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. Furthermore, calculations of the charge distribution, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom, providing a more quantitative picture of the molecule's polarity.
Table 2: Hypothetical Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the electronic transitions responsible for the observed peaks. Similarly, calculations of vibrational frequencies would allow for the theoretical prediction of the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific vibrational modes to the observed spectral bands. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in the structural elucidation of the compound.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can explore the conformational landscape of this compound in a simulated environment (e.g., in a solvent).
These simulations would reveal how the molecule flexes, and how its various parts move in relation to one another. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can adapt to fit into a binding site. The results of MD simulations are often analyzed to identify the most populated conformational states and the pathways for transitioning between them.
Mechanistic Studies of Reactions Involving this compound through Computational Approaches (e.g., Transition State Analysis)
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions at the iodine-bearing carbon, computational methods could be used to map out the entire reaction pathway.
This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. Transition state analysis provides the activation energy for the reaction, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies of different possible pathways, researchers can determine the most likely reaction mechanism.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of chemical reactivity. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the amine group, suggesting these are likely sites for protonation or interaction with electrophiles. The area around the hydrogen atoms of the amine group and potentially the iodine atom would likely show positive potential, indicating their susceptibility to interaction with nucleophiles.
In Silico Exploration of Structure-Function Relationships and Molecular Recognition Principles
Currently, there is a notable absence of publicly available scientific literature detailing specific in silico explorations, structure-function relationships, or molecular recognition studies focused exclusively on the chemical compound this compound. While the broader class of indazole derivatives has been the subject of numerous computational and theoretical investigations, the direct application of these methods to this compound has not been documented in accessible research.
The indazole scaffold is recognized for its versatile pharmacological activities, and computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling are frequently employed to understand the interactions of indazole-based compounds with various biological targets. derpharmachemica.comnih.govresearchgate.netnih.govresearchgate.net These studies are crucial in medicinal chemistry for designing novel therapeutic agents by predicting the biological activity of newly designed compounds and elucidating their binding mechanisms at a molecular level.
For instance, in silico studies on other substituted indazole derivatives have successfully identified potential inhibitors for targets such as histone deacetylase (HDAC), glycogen (B147801) synthase kinase-3 beta (GSK-3β), and the enzyme indoleamine 2,3-dioxygenase (IDO1). nih.govresearchgate.netnih.gov These investigations often involve creating models of the target protein's active site and virtually screening libraries of compounds to predict their binding affinity and orientation. The insights gained from such studies guide the synthesis of more potent and selective inhibitors.
A hypothetical in silico investigation of this compound would likely involve:
Homology Modeling: If the crystal structure of a potential biological target is unknown, a model could be constructed based on the amino acid sequence and the known structures of related proteins.
Molecular Docking: The compound would be docked into the active site of a relevant target protein to predict its binding mode and affinity. This would help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding mode and to explore the conformational changes in both the ligand and the protein upon binding, MD simulations would be performed.
QSAR Studies: If a series of related analogues with known biological activities were available, QSAR models could be developed to correlate the structural features of the compounds with their activities, thereby guiding the design of more potent molecules.
Without specific research on this compound, any discussion of its structure-function relationships or molecular recognition principles would be purely speculative. The generation of detailed, informative, and scientifically accurate content as requested is contingent upon the availability of dedicated research studies on this particular compound.
Rational Design Principles and Structure Property Relationships for Indazol 3 Amine Derivatives
Principles Governing Substituent Effects on Chemical Reactivity and Stability
The reactivity and stability of the indazole core are highly sensitive to the electronic and steric nature of its substituents. The indazole ring system consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, and it can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, with the 1H-indazole generally being more thermodynamically stable. nih.govresearchgate.net The substituents dictate the electron density distribution across the ring system, influencing its reactivity, particularly in reactions like N-alkylation.
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions on the indazole ring significantly influence the nucleophilicity of the N-1 and N-2 positions.
EWGs: Substituents like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position have been shown to confer excellent N-2 regioselectivity in alkylation reactions (≥ 96%). researchgate.netnih.gov These groups decrease the electron density at the N-1 position, making the N-2 position the more favorable site for electrophilic attack.
EDGs: Conversely, electron-donating groups can enhance the nucleophilicity of the ring nitrogens. The precise outcome often depends on a combination of electronic and steric factors.
Steric Effects: Steric hindrance plays a crucial role in directing the outcome of synthetic reactions.
Substituents at positions adjacent to the ring nitrogens, such as C-7, can sterically hinder attack at the N-1 position, thereby favoring N-2 substitution. nih.gov
The amine group at the C-3 position is a key feature of the indazol-3-amine scaffold. It is recognized as an effective hinge-binding fragment in many kinase inhibitors, capable of forming crucial hydrogen bonds with protein targets. nih.gov The reactivity of this amine group can be modulated by the electronic properties of the substituents on the indazole ring.
Computational Approaches to Modifying and Predicting Properties of Indazole Scaffolds
Computational chemistry provides powerful tools for the rational design of indazole derivatives by predicting their properties and guiding synthetic efforts. biotech-asia.org Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are routinely employed. researchgate.net
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules.
Mechanism Evaluation: DFT can elucidate reaction mechanisms, such as the regioselectivity of N-alkylation, by modeling transition states and reaction pathways. For instance, calculations have supported a chelation mechanism for N-1 selective alkylation when cesium ions are present. beilstein-journals.org
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps helps to assess the kinetic stability of the derivatives. nih.gov Molecular Electrostatic Potential (MEP) maps visualize the electron distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites on the molecule. nih.gov
Reactivity Indices: Natural Bond Orbital (NBO) analysis can calculate the partial charges on the N-1 and N-2 atoms, providing a quantitative measure of their nucleophilicity and supporting observed regioselectivity in reactions. beilstein-journals.org
Molecular Docking and Dynamics: These methods predict how a ligand interacts with a biological target, such as a protein kinase.
Binding Mode Prediction: Molecular docking simulates the binding of a ligand into the active site of a receptor, predicting the preferred conformation and interactions. This helps in understanding how derivatives of indazol-3-amine might bind to their targets. biotech-asia.orgnih.gov
Binding Affinity: Docking studies provide an estimate of the binding energy (e.g., in kcal/mol), which correlates with the inhibitory potency of the compound. researchgate.net
Stability of Interaction: Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. researchgate.net
Interactive Table: Computational Techniques for Indazole Derivatives This table summarizes the application of various computational methods in the study of indazole scaffolds.
| Computational Method | Application | Predicted Properties | Reference |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, analyzing electronic structure. | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), NBO charges. | nih.gov, beilstein-journals.org |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Binding energy, protein-ligand interactions (H-bonds, hydrophobic interactions). | biotech-asia.org, researchgate.net, nih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-receptor complexes. | Conformational stability, interaction dynamics over time. | researchgate.net |
| ADMET Prediction | Predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Oral bioavailability, permeability, toxicity profiles. | biotech-asia.org |
Design Strategies for Modulating Molecular Interactions (e.g., theoretical binding modes)
The design of potent and selective indazole derivatives relies on strategies that optimize their interactions with target biomolecules. Key strategies include structure-based design, molecular hybridization, and scaffold hopping.
Structure-Based Design: This approach uses the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. For indazol-3-amines, this involves optimizing substituents to maximize interactions like:
Hydrogen Bonds: The N-2 atom and the exocyclic amine at C-3 are critical hydrogen bond acceptors and donors, respectively, often interacting with the hinge region of kinases. nih.gov
Hydrophobic Interactions: Alkyl groups, such as the methyl at C-6, and parts of the aromatic system interact with hydrophobic pockets in the binding site. nih.gov
Halogen Bonds: The iodine atom at C-7 can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.
Molecular Hybridization: This strategy involves combining structural features from different known active molecules to create a new hybrid compound with potentially enhanced or novel activity. For example, linking the 1H-indazole-3-amine core with other pharmacophores via an amide linkage is a common strategy. nih.govresearchgate.net
Scaffold Hopping: This involves replacing the central indazole core with a different, isosteric scaffold while retaining the key binding interactions. Conversely, hopping from other scaffolds like indoles to an indazole framework can yield compounds with a different selectivity profile. rsc.org
Interactive Table: Theoretical Binding Interactions of Indazole Derivatives This table illustrates common molecular interactions observed in computational studies of indazole derivatives.
| Derivative Type | Target Region | Key Interacting Residues (Example) | Types of Interactions | Reference |
| Indazole-based VEGFR-2 Inhibitors | ATP Binding Site | Ile888, Leu820, Met806 | π-σ bonds, Hydrogen bonds, Alkyl bonds | biotech-asia.org |
| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | ASP784, LYS655, MET699 | Hydrogen bonds, Hydrophobic interactions | nih.gov |
| 1H-Indazole-3-Amides | Kinase Hinge Region | N/A | Hydrogen bonding via C3-amine and N2 | nih.gov |
Strategic Placement of Halogen and Alkyl Substituents for Targeted Synthesis
The specific substitution pattern of 7-iodo-1,6-dimethylindazol-3-amine is a prime example of strategic chemical design for both targeted synthesis and function.
N-1 Methyl Group: The placement of a methyl group at the N-1 position is a key synthetic step that resolves the N-1/N-2 tautomerism and directs any further substitutions. Synthetically, achieving selective N-1 alkylation over N-2 is a common challenge. The choice of base and solvent is critical; for example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation for many indazole precursors. nih.govbeilstein-journals.org In the title compound, this position is already defined.
C-7 Iodo Group: The iodine at C-7 serves multiple purposes.
Steric and Electronic Influence: It sterically shields the N-1 position and electronically influences the heterocyclic ring. Its placement can direct the regioselectivity of reactions on the indazole core during synthesis.
Synthetic Handle: Halogens, particularly iodine, are extremely useful in synthetic chemistry as they can be readily converted to other functional groups through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov This allows the C-7 position to be a point of diversification for creating a library of analogs to explore structure-activity relationships (SAR).
Interactive Table: Effect of Substituent Placement on N-Alkylation Regioselectivity This table highlights how substituents at different positions on the indazole ring direct the outcome of N-alkylation.
| Substituent Position | Substituent Type | Preferred Site of Alkylation | Reference |
| C-3 | -COMe, -t-Butyl, -CONH₂ | N-1 (>99% selectivity with NaH/THF) | researchgate.net, beilstein-journals.org |
| C-7 | -NO₂, -CO₂Me | N-2 (≥96% selectivity) | nih.gov, researchgate.net |
| C-3 | Ester (under Mitsunobu conditions) | N-2 (N-1:N-2 ratio = 1:2.5) | nih.gov, beilstein-journals.org |
Future Directions and Emerging Research Avenues for 7 Iodo 1,6 Dimethylindazol 3 Amine
Development of Novel and Sustainable Synthetic Protocols
The future of synthesizing 7-iodo-1,6-dimethylindazol-3-amine and its analogs lies in the adoption of greener and more efficient methodologies. While traditional synthetic routes for indazoles exist, there is a continuous need for improvement in terms of yield, atom economy, and environmental impact. jocpr.comnih.gov Future research should prioritize the development of protocols that minimize waste and utilize less hazardous reagents.
Key areas for exploration include:
Flow Chemistry: The use of microreactors and continuous flow systems offers enhanced safety, reproducibility, and scalability for the synthesis of indazoles. acs.org This technology allows for precise control over reaction parameters, leading to improved yields and purities. acs.org
Photocatalysis: Visible-light-mediated reactions represent a sustainable approach to organic synthesis. researchgate.netmdpi.com Investigating photocatalytic methods for the key bond-forming steps in the synthesis of this compound could lead to milder reaction conditions and novel transformations. researchgate.netacs.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in heterocyclic synthesis. mdpi.com Exploring its application in the synthesis of this specific indazole derivative could offer a more efficient route. mdpi.com
Catalytic C-H Functionalization: Direct functionalization of the indazole core through C-H activation is a highly atom-economical approach. acs.org Developing selective catalytic systems for the introduction of substituents would streamline the synthesis of diverse analogs.
Exploration of Unconventional Reactivity and Catalysis
The iodine atom at the 7-position of this compound imparts unique reactivity that is yet to be fully harnessed. This electrophilic iodine can participate in a variety of transformations, opening doors to novel molecular architectures.
Future research should focus on:
Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine reagents, which are versatile for various synthetic transformations. beilstein-journals.org Exploring the in-situ generation and reactivity of such species derived from this compound could lead to new synthetic methodologies.
Cross-Coupling Reactions: The iodo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Systematically exploring these reactions will enable the synthesis of a vast library of derivatives with diverse functionalities.
Organocatalysis: The indazole scaffold itself, or derivatives thereof, could potentially act as an organocatalyst. Investigating the catalytic activity of this compound in various organic reactions is a promising area of research.
Unconventional Reactivity with Nucleophiles: Investigating the reactions of the iodo-indazole with a broader range of nucleophiles under various conditions could uncover unexpected and synthetically useful transformations. researchgate.net
Advanced In Silico Methodologies for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. numberanalytics.com Applying these methods to this compound can accelerate the discovery of new properties and applications.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can provide valuable insights into its chemical behavior and guide experimental design. nih.gov
Molecular Docking and Dynamics Simulations: For potential biological applications, in silico docking studies can predict the binding affinity of this compound and its derivatives to various protein targets. researchgate.netnih.gov Molecular dynamics simulations can further elucidate the stability and interactions of the ligand-protein complexes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of a series of indazole derivatives with their biological activity or other properties. This can aid in the rational design of more potent or selective compounds.
Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data to predict various physicochemical and biological properties of new, unsynthesized derivatives of this compound, thus prioritizing synthetic efforts. numberanalytics.com
Integration with High-Throughput Experimentation and Automation in Chemical Research
To accelerate the exploration of the chemical space around this compound, the integration of high-throughput experimentation (HTE) and laboratory automation is crucial. researchgate.netwikipedia.org
Future research will benefit from:
Automated Synthesis Platforms: Utilizing robotic systems for the parallel synthesis of libraries of this compound analogs will significantly increase the number of compounds that can be prepared and tested. wikipedia.orgsigmaaldrich.com
High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen these compound libraries for desired biological activities or material properties. nih.govbiorxiv.org This approach is particularly valuable for identifying lead compounds in drug discovery. nih.govbiorxiv.org
Automated Reaction Optimization: Robotic platforms can be used to systematically vary reaction parameters (e.g., catalyst, solvent, temperature) to quickly identify the optimal conditions for the synthesis of this compound and its derivatives.
Theoretical Contributions to Molecular Diversity and Scaffold Optimization
The indazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net Further theoretical understanding of the this compound scaffold can guide the design of new molecules with enhanced properties.
Areas for theoretical investigation include:
Scaffold Hopping and Bioisosteric Replacement: Computational methods can be used to identify potential bioisosteres for the indazole core or its substituents. This can lead to the design of novel compounds with similar biological activity but improved pharmacokinetic properties.
Analysis of Molecular Frameworks: A systematic analysis of the conformational preferences and intermolecular interactions of the this compound scaffold can provide insights into its binding to biological targets.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new medicines, materials, and chemical technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-iodo-1,6-dimethylindazol-3-amine, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step halogenation and methylation of indazole precursors. Key steps include:
- Halogenation : Selective iodination at the 7-position using N-iodosuccinimide (NIS) under acidic conditions .
- Methylation : Dimethylation at the 1- and 6-positions via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Use factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor yields via HPLC and characterize intermediates using NMR and mass spectrometry .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Challenges : Iodine’s high atomic weight may complicate MS fragmentation patterns; use soft ionization (ESI) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high), MeOH (moderate), and H₂O (low). Use shake-flask method with UV-Vis quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 30 days. Monitor via HPLC for deiodination or demethylation byproducts .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets of kinases (e.g., JAK2, EGFR). Prioritize targets with Glide scores < -7.0 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond retention .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data for indazole derivatives like this compound?
- Methodological Answer :
- Data Harmonization : Normalize activity data using Z-score scaling to account for assay variability (e.g., cell lines, incubation times) .
- Meta-Analysis : Apply Bayesian statistics to integrate conflicting results. For example, compute posterior probabilities for IC₅₀ discrepancies in cancer vs. non-cancer models .
Q. How to design a scalable reactor system for gram-scale synthesis of this compound?
- Methodological Answer :
- Reactor Design :
| Parameter | Optimization Criteria |
|---|---|
| Mixing | Turbulent flow (Re > 10,000) to prevent iodine aggregation |
| Heat Transfer | Jacketed reactor with PID-controlled heating (±1°C) |
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
Data Analysis and Experimental Design
Q. How to analyze structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrodinger’s QikProp to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Validate via leave-one-out cross-validation (R² > 0.6) .
- SAR Table :
| Analog | Modification | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 7-Iodo | Baseline | 0.45 | High selectivity |
| 7-Bromo | Halogen swap | 1.2 | Reduced potency |
| 6-Ethyl | Alkyl chain extension | 2.8 | Increased lipophilicity |
Q. What experimental controls are critical for assessing the cytotoxicity of this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
